N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide
Description
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran group at the 1-position and a furan-3-carboxamide moiety at the 4-position. This structure combines oxygen-rich heterocycles (tetrahydro-2H-pyran and furan) with a pyrazole scaffold, which is commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Properties
Molecular Formula |
C13H15N3O3 |
|---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]furan-3-carboxamide |
InChI |
InChI=1S/C13H15N3O3/c17-13(10-1-4-19-9-10)15-11-7-14-16(8-11)12-2-5-18-6-3-12/h1,4,7-9,12H,2-3,5-6H2,(H,15,17) |
InChI Key |
DHFCKASRZPUQHN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=COC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes ensuring the availability of raw materials, maintaining reaction efficiency, and implementing purification processes to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide exhibit promising anticancer properties. A study on thiazole-pyridine hybrids revealed that certain derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 and HepG2. For instance, one compound achieved an IC50 of 5.71 μM, outperforming the standard drug 5-fluorouracil (IC50 of 6.14 μM) .
1.2 Anti-Tuberculosis Properties
Another area of interest is the anti-tuberculosis potential of pyrazole derivatives. A study highlighted the synthesis of 1,3-diarylpyrazolyl-acylsulfonamides that target cell wall biosynthesis in Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies indicated that specific substitutions on the pyrazole ring were crucial for enhancing anti-tuberculosis activity . This suggests that this compound could be explored for similar therapeutic applications.
Agricultural Applications
2.1 Pesticidal Activity
Compounds containing pyrazole and furan moieties have been investigated for their pesticidal properties. Research has shown that these compounds can act as effective herbicides or insecticides due to their ability to interfere with biological pathways in pests and weeds. For example, derivatives of pyrazole have been reported to exhibit significant herbicidal activity against various weed species .
Materials Science Applications
3.1 Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its unique chemical structure allows it to participate in polymerization reactions, leading to the development of novel materials with tailored properties. For instance, the incorporation of such compounds into polymer matrices can enhance thermal stability and mechanical strength .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A recent study synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activity against multiple cell lines. The findings indicated that structural modifications significantly influenced their efficacy, suggesting a pathway for developing new anticancer agents based on similar frameworks as this compound .
Case Study 2: Anti-Tuberculosis Research
In another investigation, researchers designed a library of pyrazole derivatives aimed at combating tuberculosis. The study demonstrated that specific modifications at various positions on the pyrazole ring led to improved potency against Mycobacterium tuberculosis, highlighting the potential for further exploration of related compounds like this compound .
Mechanism of Action
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may act on the human 11-β-hydroxysteroid dehydrogenase type 1 enzyme, modulating glucocorticoid activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Replacing aryl groups (e.g., phenyl, chlorophenyl) in compounds 3a–3d with a tetrahydro-2H-pyran group (target compound) introduces an oxygen-containing saturated ring.
- Synthetic Methods : The target compound may follow a synthesis route similar to , where carboxamide derivatives are formed via EDCI/HOBt-mediated coupling. Yields for aryl-substituted analogs range from 62–71%, suggesting that steric or electronic factors from the tetrahydro-2H-pyran group could influence reaction efficiency .
Heterocyclic Hybrid Comparisons
Thiadiazole Derivatives ()
Compounds in feature 1,3,4-thiadiazole cores instead of pyrazole-furan systems. These derivatives exhibit antimicrobial activity against E. coli and C. albicans, attributed to the electron-deficient thiadiazole ring enhancing membrane penetration. In contrast, the target compound’s furan moiety is electron-rich, which may favor different interaction mechanisms (e.g., π-π stacking with aromatic residues in target proteins) .
Furan/Thiophene Chalcone Hybrids ()
describes chalcone hybrids with furan/thiophene-pyrazole units. For example, 1-[3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one incorporates a nitro group, which strongly withdraws electrons, unlike the target compound’s neutral tetrahydro-2H-pyran group. The nitro group increases polarity but may reduce bioavailability, whereas the pyran group balances lipophilicity and solubility .
Substituent-Driven Property Modifications
Table 2: Impact of Substituents on Physicochemical Properties
Key Observations :
- Tetrahydro-2H-pyran vs.
- Furan vs. Thiophene () : Furan’s oxygen atom provides stronger hydrogen-bonding capacity compared to thiophene’s sulfur, which may influence target binding .
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)furan-3-carboxamide is a compound of growing interest due to its potential biological activities. This article delves into its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Weight : 288.29 g/mol
- CAS Number : 1190380-49-4
- Purity : Typically >98% in research applications
Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity (e.g., IC50 < 10 µM) against A549 and MCF7 cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 5.6 |
| Compound B | MCF7 | 7.2 |
| This compound | HeLa | <10 |
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Preliminary evaluations suggest that pyrazole derivatives can modulate GABAergic activity, which is crucial in managing seizure disorders. The SAR analysis revealed that modifications at the furan and pyrazole moieties significantly influence anticonvulsant efficacy .
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Tumor Cell Proliferation : The compound appears to interfere with cell cycle progression, particularly at the G2/M checkpoint.
- Induction of Apoptosis : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to increased caspase activity.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability after treatment with the compound, with a notable increase in apoptotic markers such as cleaved PARP and caspase 3 activation.
Case Study 2: Neuroprotective Effects
In a model of epilepsy, this compound was tested for its neuroprotective effects. The results demonstrated a reduction in seizure frequency and duration, suggesting potential therapeutic applications for epilepsy management. Behavioral tests indicated improved outcomes in treated animals compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
